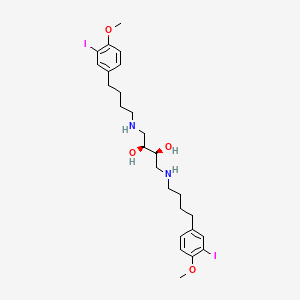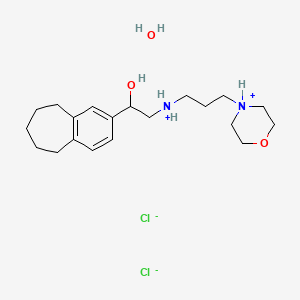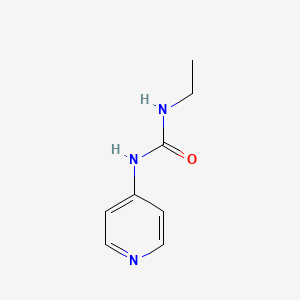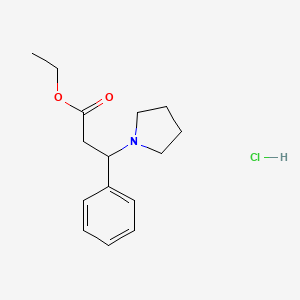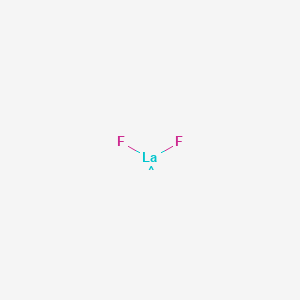
Lanthanum difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum difluoride is a chemical compound with the formula LaF₂. It is a member of the lanthanide series and is known for its unique properties and applications in various fields. This compound is a white crystalline solid that is insoluble in water. It has a molecular weight of 176.90228 g/mol and is often used in scientific research and industrial applications due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum difluoride can be synthesized through several methods. One common method involves the direct reaction of lanthanum oxide (La₂O₃) with hydrofluoric acid (HF) at elevated temperatures. The reaction is as follows:
La2O3+6HF→2LaF3+3H2O
Another method involves the reaction of lanthanum chloride (LaCl₃) with ammonium fluoride (NH₄F) to produce this compound and ammonium chloride (NH₄Cl):
LaCl3+3NH4F→LaF3+3NH4Cl
Industrial Production Methods: In industrial settings, this compound is often produced through the dry fluorination of lanthanum oxide using hydrogen fluoride gas. This method allows for large-scale production and ensures high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum difluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum trifluoride (LaF₃) when exposed to oxygen at high temperatures.
Reduction: It can be reduced to elemental lanthanum and fluorine gas under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides to form different lanthanum halides.
Common Reagents and Conditions:
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically involves the use of reducing agents such as hydrogen gas or metals like calcium.
Substitution: Involves halide exchange reactions using reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Lanthanum trifluoride (LaF₃)
Reduction: Elemental lanthanum (La) and fluorine gas (F₂)
Substitution: Lanthanum chloride (LaCl₃), lanthanum bromide (LaBr₃), etc.
Wissenschaftliche Forschungsanwendungen
Lanthanum difluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as optical fibers and scintillation crystals, due to its excellent optical properties
Wirkmechanismus
The mechanism of action of lanthanum difluoride is primarily based on its ability to interact with other molecules and ions. In biological systems, it can bind to phosphate ions, forming insoluble lanthanum phosphate complexes that prevent the absorption of phosphate in the gastrointestinal tract. This property is particularly useful in the treatment of hyperphosphatemia in patients with chronic kidney disease .
Vergleich Mit ähnlichen Verbindungen
Lanthanum difluoride shares similarities with other lanthanide fluorides, such as cerium difluoride (CeF₂) and neodymium difluoride (NdF₂). it is unique in its specific reactivity and applications. For example:
Cerium Difluoride (CeF₂): Known for its use in catalytic converters and as a polishing agent.
Neodymium Difluoride (NdF₂): Used in the production of powerful permanent magnets and in laser technology .
This compound stands out due to its stability, high melting point, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
15948-68-2 |
|---|---|
Molekularformel |
F2La |
Molekulargewicht |
176.9023 g/mol |
InChI |
InChI=1S/2FH.La/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
BAEYGLIIMIYYPU-UHFFFAOYSA-L |
Kanonische SMILES |
F[La]F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


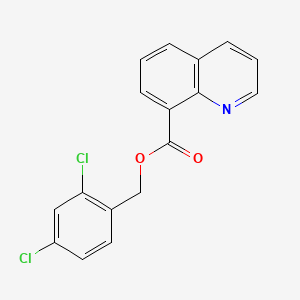
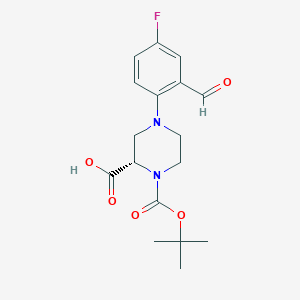
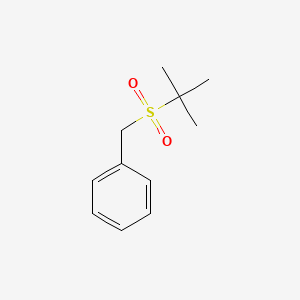
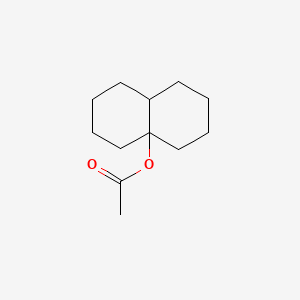
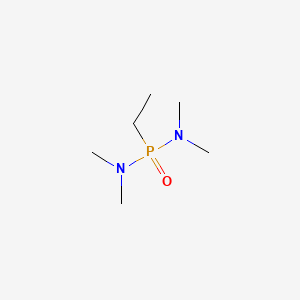
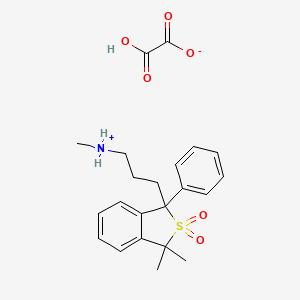
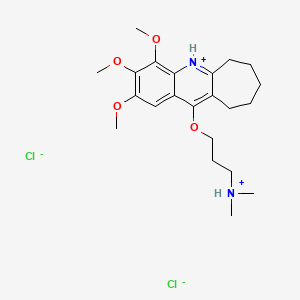
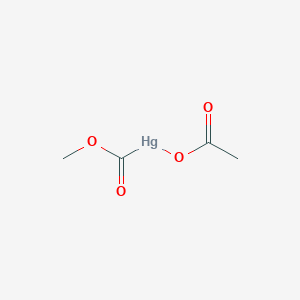
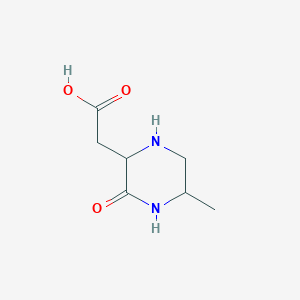
![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
